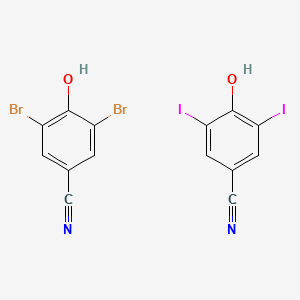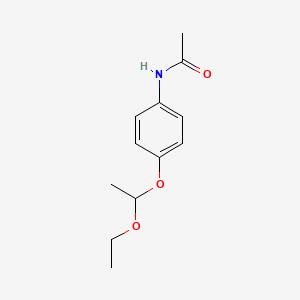
2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide is a complex organic compound with a unique structure that combines the properties of both an ester and a hydrazide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide typically involves the reaction of 2-Butenedioic acid (Z)-, monomethyl ester with diphenylmethylenehydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be catalyzed by acids or bases depending on the specific requirements.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazides or esters.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
科学的研究の応用
2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of polymers and other materials due to its reactive ester and hydrazide groups.
作用機序
The mechanism by which 2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis, releasing active hydrazide moieties that can interact with enzymes or other proteins. These interactions can inhibit or modify the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Butenedioic acid (Z)-, monobutyl ester
- 2-Butenedioic acid (Z)-, dibutyl ester
- 2-Butenedioic acid (Z)-, dimethyl ester
Uniqueness
2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide is unique due to the presence of both an ester and a hydrazide group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group. Additionally, the diphenylmethylene group adds steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
144333-90-4 |
|---|---|
分子式 |
C18H16N2O3 |
分子量 |
308.3 g/mol |
IUPAC名 |
methyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H16N2O3/c1-23-17(22)13-12-16(21)19-20-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3,(H,19,21)/b13-12- |
InChIキー |
HYWITPJGOLMEHL-SEYXRHQNSA-N |
異性体SMILES |
COC(=O)/C=C\C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
COC(=O)C=CC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















